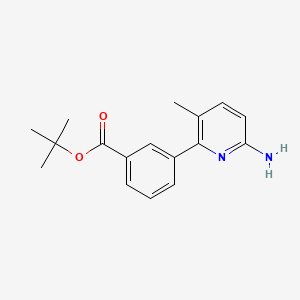

tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

描述

属性

IUPAC Name |

tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-8-9-14(18)19-15(11)12-6-5-7-13(10-12)16(20)21-17(2,3)4/h5-10H,1-4H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGNTHQZYZRDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)N)C2=CC(=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670429 | |

| Record name | tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083057-14-0 | |

| Record name | Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083057-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083057140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, a key intermediate in the development of novel pharmaceuticals, most notably Lumacaftor (VX-809), a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document details the synthetic pathway, experimental protocols, and relevant chemical data, intended to support research and development in medicinal chemistry and process development.

Introduction

This compound (CAS No. 1083057-14-0) is a substituted aminopyridine derivative with significant utility as a building block in organic synthesis. Its molecular formula is C₁₇H₂₀N₂O₂ with a molecular weight of 284.35 g/mol . The primary importance of this compound lies in its role as a crucial intermediate in the multi-step synthesis of Lumacaftor, a therapeutic agent for cystic fibrosis. The synthesis of this intermediate with high purity and yield is therefore of critical interest to the pharmaceutical industry.

This guide outlines a common and effective two-step synthetic route commencing with a Suzuki-Miyaura cross-coupling reaction, followed by an amination step.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

-

Step 1: Suzuki-Miyaura Coupling. This step involves the palladium-catalyzed cross-coupling of 2-bromo-3-methylpyridine with 3-(tert-butoxycarbonyl)phenylboronic acid to yield the intermediate, tert-butyl 3-(3-methylpyridin-2-yl)benzoate.

-

Step 2: Amination. The intermediate from the first step is then subjected to an amination reaction to introduce the amino group at the 6-position of the pyridine ring, affording the final product.

The overall synthetic scheme is presented below:

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the target compound.

Step 1: Synthesis of tert-butyl 3-(3-methylpyridin-2-yl)benzoate

This step employs a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) |

| 2-bromo-3-methylpyridine | 3430-17-9 | 172.02 |

| 3-(tert-butoxycarbonyl)phenylboronic acid | 220210-56-0 | 222.05 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |

| Toluene | 108-88-3 | 92.14 |

| Deionized Water | 7732-18-5 | 18.02 |

| Ethyl Acetate | 141-78-6 | 88.11 |

| Brine (Saturated NaCl solution) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Procedure:

-

To a reaction vessel, add 2-bromo-3-methylpyridine (1.0 eq), 3-(tert-butoxycarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added.

-

The reaction mixture is heated to a temperature of 80-90 °C and stirred vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Yield | 80-90% |

| Appearance | White to off-white solid |

| Purity (HPLC) | >98% |

Step 2: Synthesis of this compound

This step involves the amination of the pyridine ring.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) |

| tert-butyl 3-(3-methylpyridin-2-yl)benzoate | 1083057-12-8 | 269.34 |

| Sodium Amide (NaNH₂) | 7782-92-5 | 39.01 |

| Liquid Ammonia (NH₃) | 7664-41-7 | 17.03 |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 |

| Diethyl Ether | 60-29-7 | 74.12 |

Procedure:

-

A reaction vessel is cooled to approximately -78 °C and charged with liquid ammonia.

-

Sodium amide (2.0-3.0 eq) is carefully added to the liquid ammonia with stirring.

-

A solution of tert-butyl 3-(3-methylpyridin-2-yl)benzoate (1.0 eq) in a suitable solvent (e.g., diethyl ether or THF) is added dropwise to the sodium amide suspension.

-

The reaction is stirred at low temperature for several hours. Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the slow addition of ammonium chloride.

-

The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the final product.

Quantitative Data:

| Parameter | Value |

| Yield | 60-75% |

| Appearance | White to pale yellow powder[1] |

| Purity (HPLC) | >99%[1] |

| Solubility | Practically insoluble in water[1] |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Conclusion

This technical guide has detailed a robust and widely utilized synthetic route for the preparation of this compound. The described two-step process, involving a Suzuki-Miyaura coupling and subsequent amination, provides a reliable method for obtaining this key pharmaceutical intermediate. The provided experimental protocols and data are intended to serve as a valuable resource for chemists and researchers in the field of drug discovery and development. Adherence to standard laboratory safety procedures is paramount when undertaking these synthetic procedures.

References

tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is an organic compound that serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its structure features a benzoic acid core protected by a tert-butyl ester and functionalized with a 6-amino-3-methylpyridin-2-yl moiety.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,1-Dimethylethyl 3-(6-amino-3-methyl-2-pyridinyl)benzoate[2] |

| CAS Number | 1083057-14-0[2][3][4] |

| Molecular Formula | C17H20N2O2[2][4] |

| Molecular Weight | 284.35 g/mol [4] |

| Synonyms | Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester; EOS-61004[2][5] |

| InChIKey | RZGNTHQZYZRDDB-UHFFFAOYSA-N[2] |

| EC Number | 800-303-5[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white powder or crystalline powder[2], also described as a light yellow to yellow solid.[2] |

| Melting Point | 152°C - 156°C[2] |

| Boiling Point (Predicted) | 439.7 ± 45.0 °C[2][6] |

| Density (Predicted) | 1.119 ± 0.06 g/cm³[2][6] |

| Water Solubility | Practically insoluble (0.045 g/L at 25°C)[2][5][6] |

| Solubility in Organic Solvents | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform[2][6] |

| pKa (Predicted) | 5.95 ± 0.34[2] |

| LogP (XLogP3) | 3.4[2][6] |

Role in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Lumacaftor (VX-809) .[5][7] Lumacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, used in combination therapies to treat cystic fibrosis in patients with the F508del mutation.[8][9] The aminopyridine and protected carboxylic acid functionalities of the intermediate allow for its use in various chemical transformations, such as amide bond formations and cross-coupling reactions, to construct the final complex structure of Lumacaftor.[1]

Caption: Role as a key intermediate in Lumacaftor synthesis.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of the title compound from 2-(3-(tert-butoxycarbonyl)phenyl)-3-methylpyridine-1-oxide has been reported.[2]

Starting Material: 2-(3-(tert-butoxycarbonyl)phenyl)-3-methylpyridine-1-oxide (CAS: 1083057-13-9)[2]

Reagents and Solvents:

-

Pyridine

-

Acetonitrile

-

Methylsulfonic anhydride

-

Ethanolamine

-

Water

Procedure:

-

A mixture of 2-(3-(tert-butoxycarbonyl)phenyl)-3-methylpyridine-1-oxide (1 equivalent) and pyridine (4 equivalents) in acetonitrile (8 volumes) is heated to 70°C.[2]

-

A solution of methylsulfonic anhydride (1.5 equivalents) in acetonitrile (2 volumes) is added slowly over 50 minutes, maintaining the reaction temperature below 75°C.[2]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes and then cooled to room temperature.[2]

-

Ethanolamine (10 equivalents) is added, and the mixture is stirred for 2 hours.[2]

-

Water (6 volumes) is added, and the mixture is cooled to 10°C.[2]

-

Stirring is continued for at least 3 hours, during which the product precipitates.[2]

-

The solid product is collected by filtration.[2]

-

The collected solid is washed sequentially with water (3 volumes), a 2:1 acetonitrile/water mixture (3 volumes), and finally with acetonitrile (2 x 1.5 volumes).[2]

-

The solid is dried in a vacuum oven at 50°C to a constant weight to yield this compound as a reddish-yellow solid (reported yield of 53%).[2]

Caption: General workflow for the synthesis of the title compound.

Safety and Handling

Hazard Identification:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]

-

GHS Pictogram: GHS07[2]

Precautionary Measures:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), Wash skin thoroughly after handling, Wear protective gloves/eye protection/face protection.[2][4]

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]

-

Storage: Keep in a dark place, under an inert atmosphere. For long-term storage, store in a freezer under -20°C.[2] Store in a cool, dry, well-closed container away from moisture and strong light/heat.[5]

This compound is intended for research and development purposes only.[1][5] Users should adhere to all appropriate laboratory safety protocols when handling this material.

References

- 1. This compound|CAS 1083057-14-0 [benchchem.com]

- 2. 1083057-14-0 | CAS DataBase [chemicalbook.com]

- 3. jaytick.com [jaytick.com]

- 4. 1083057-14-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. echemi.com [echemi.com]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. apexbt.com [apexbt.com]

- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

An In-depth Technical Guide to tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate. This compound is a key intermediate in the production of the cystic fibrosis therapeutic agent, Lumacaftor (VX-809). While detailed experimental protocols and direct biological activity data are not extensively available in the public domain, this guide consolidates the known chemical data to support research and development activities.

Molecular Structure and Identification

This compound is a complex organic molecule featuring a benzoate core structure linked to a substituted aminopyridine ring.

Chemical Structure:

Key Identification Parameters:

| Parameter | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1083057-14-0 | [1][2][3][4][5][6] |

| Molecular Formula | C17H20N2O2 | [1][2][4][6] |

| Molecular Weight | 284.35 g/mol | [2][4][6] |

| Synonyms | Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester; 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic acid tert-butyl ester; EOS-61004 | [2][3] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and designing synthetic and purification procedures.

| Property | Value | Reference |

| Appearance | White to off-white powder or crystalline powder | [3] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water (0.045 g/L at 25 °C) | [1][3] |

| Density (Predicted) | 1.119 ± 0.06 g/cm³ | [1][2] |

| Boiling Point (Predicted) | 439.7 ± 45.0 °C | [1][2] |

| Flash Point (Predicted) | 219.7 ± 28.7 °C | [1][2] |

| Refractive Index (Predicted) | 1.573 | [1][2] |

| XLogP3 | 3.4 | [1][2] |

| PSA (Polar Surface Area) | 65.2 Ų | [2] |

Synthesis and Manufacturing

This compound is primarily known as a crucial intermediate in the synthesis of Lumacaftor.[3][5] While specific, detailed, publicly available experimental protocols for its synthesis are scarce, the general synthetic strategy can be inferred from its precursors.

General Synthetic Route

The synthesis likely involves a cross-coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings. A plausible synthetic workflow is outlined below.

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocols

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the compound. While actual spectral data is not publicly available, the types of analyses expected for this molecule are listed below. Chemical suppliers may provide a Certificate of Analysis (COA) with this information upon request.[3]

| Analytical Method | Expected Data |

| ¹H NMR | Peaks corresponding to the aromatic protons on both the benzoate and pyridine rings, the methyl group on the pyridine ring, the amino group protons, and the characteristic singlet for the tert-butyl group. |

| ¹³C NMR | Resonances for all 17 carbon atoms, including those in the aromatic rings, the methyl group, the tert-butyl group, and the ester carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (284.1525 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of aromatic and aliphatic groups, C=O stretching of the ester, and C=N and C=C stretching of the aromatic rings. |

| Purity (by HPLC) | A chromatogram indicating the purity of the compound, typically reported as a percentage. |

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the direct biological activity or any associated signaling pathways of this compound. Its primary known function is as a synthetic precursor to the pharmaceutically active molecule, Lumacaftor. As an intermediate, it is not intended for therapeutic use and its biological effects have not been a subject of published research. Therefore, no signaling pathway diagrams can be provided.

Applications in Drug Development

The sole significant application of this compound is its role as a key building block in the multi-step synthesis of Lumacaftor .[3][5] Lumacaftor is a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is the most common cause of cystic fibrosis.

The general workflow from the intermediate to the final active pharmaceutical ingredient (API) is depicted below.

Caption: Role as an intermediate in the synthesis of Lumacaftor.

Safety and Handling

While a comprehensive toxicological profile is not available, standard laboratory safety precautions should be observed when handling this compound. It is intended for research and development purposes only.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials.[3]

Conclusion

This compound is a well-characterized chemical intermediate with a critical role in the pharmaceutical industry, specifically in the synthesis of Lumacaftor. While detailed experimental protocols for its synthesis and data on its direct biological activity are not publicly available, this guide provides a consolidated source of its known properties and synthetic context. This information is valuable for researchers and professionals involved in the synthesis and development of related pharmaceutical compounds.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound|1083057-14-0 - MOLBASE Encyclopedia [m.molbase.com]

- 5. jaytick.com [jaytick.com]

- 6. 1083057-14-0[this compound]- Acmec Biochemical [acmec.com.cn]

tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate solubility data

An In-depth Technical Guide on the Solubility of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of this compound, a key intermediate in the synthesis of pharmaceuticals such as Lumacaftor VX-809[1]. Understanding the solubility of this compound is critical for its handling, formulation, and reaction optimization.

Compound Information

-

Chemical Name: this compound

-

CAS Number: 1083057-14-0

-

Molecular Formula: C₁₇H₂₀N₂O₂

-

Molecular Weight: 284.35 g/mol

Solubility Data

The solubility of this compound has been characterized in a range of common laboratory solvents. The available quantitative and qualitative data are summarized in the tables below.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 0.045 |

Table 1: Quantitative solubility of this compound in water.[1][2][3]

Qualitative Solubility Data

| Solvent | Solubility Description |

| N,N-Dimethylformamide | Very soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly soluble |

| Chloroform | Very slightly soluble |

| Water | Practically insoluble |

Table 2: Qualitative solubility of this compound in various organic solvents.[2]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound. This method is widely accepted for generating thermodynamic solubility data[4][5].

Materials and Equipment

-

This compound (solid)

-

Selected solvent (e.g., water, methanol, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

-

Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the shake-flask method.

Workflow for Solubility Determination.

This guide provides essential solubility data and a standardized experimental protocol for this compound. Adherence to a rigorous experimental methodology is crucial for obtaining accurate and reproducible solubility data, which is fundamental for the successful development of pharmaceutical manufacturing processes.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Involving tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals. tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate is a key intermediate in the synthesis of medicinally important molecules, such as CFTR modulators like Lumacaftor. While this compound is typically the product of a Suzuki coupling, this document provides detailed protocols and application notes for the Suzuki coupling of structurally related aminopyridine substrates, which is a critical step in the synthesis of this and similar valuable building blocks. Understanding these reaction conditions is essential for researchers in drug discovery and process development.

Application in Medicinal Chemistry

Biaryl scaffolds are fundamental in medicinal chemistry, appearing in numerous marketed drugs and biologically active compounds. The linkage of a pyridine ring to a benzoic acid derivative, as seen in the title compound, creates a molecular framework with desirable properties for drug development. These properties include:

-

Structural Rigidity and Conformational Control: The biaryl axis provides a defined spatial arrangement for appended functional groups to interact with biological targets.

-

Modulation of Physicochemical Properties: The combination of the basic pyridine nitrogen, the amino group, and the carboxylic acid ester allows for fine-tuning of solubility, lipophilicity, and metabolic stability.

-

Versatile Platform for Further Synthesis: The amino and ester functionalities serve as handles for subsequent chemical modifications to build more complex molecules and libraries for screening.

The synthesis of compounds like this compound via Suzuki coupling is a key strategy for accessing these privileged structures.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling to synthesize a precursor to the title compound, based on procedures for structurally similar aminopyridines. This can be adapted for various arylboronic acids and aminopyridine halides.

General Experimental Workflow

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Protocol: Synthesis of an Analogous Biaryl Compound

This protocol describes the coupling of a generic 2-bromo-3-methyl-6-aminopyridine with an arylboronic acid.

Materials:

-

2-Bromo-3-methyl-6-aminopyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water (if using a biphasic system)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-methyl-6-aminopyridine, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the anhydrous solvent (and degassed water, if applicable) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical conditions for the Suzuki coupling of various bromopyridine derivatives, which can serve as a starting point for optimization.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | ~85-95 |

| 2 | 6-Bromo-3-aminopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | ~90 |

| 3 | 2-Bromo-3-methylpyridine | 3-(tert-Butoxycarbonyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 8 | ~80-90 |

| 4 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | Reflux | 8 | 86 |

Disclaimer: Yields are approximate and highly dependent on the specific substrates and reaction conditions. Optimization is often necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl molecules like this compound, which are of high value in drug discovery. The protocols and data presented here provide a solid foundation for researchers to develop and optimize synthetic routes to these and other related compounds, accelerating the discovery of new therapeutics. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, particularly when working with functionalized aminopyridine substrates.

Synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate: An Experimental Protocol

Abstract

This application note provides a detailed experimental protocol for the synthesis of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of pharmaceutically active compounds such as Lumacaftor VX 809.[1] The synthesis is a two-step process commencing with a Suzuki-Miyaura coupling reaction to form the carbon-carbon bond between the pyridine and benzene rings, followed by the reduction of a nitro group to the desired amine. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. This compound is a valuable building block in the creation of novel therapeutics. The following protocol outlines a reliable and reproducible method for its preparation in a laboratory setting. The synthesis strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds, followed by a straightforward reduction of a nitro aromatic intermediate.

Overall Reaction Scheme

The synthesis proceeds in two key steps as illustrated below:

Step 1: Suzuki-Miyaura Coupling

Step 2: Nitro Group Reduction

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(3-methyl-6-nitropyridin-2-yl)benzoate

This step involves the Suzuki-Miyaura coupling of 2-bromo-3-methyl-6-nitropyridine and (3-(tert-butoxycarbonyl)phenyl)boronic acid.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-bromo-3-methyl-6-nitropyridine | 217.02 | 1.0 | 217 mg |

| (3-(tert-butoxycarbonyl)phenyl)boronic acid | 250.08 | 1.2 | 300 mg |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 11.2 mg |

| Triphenylphosphine (PPh₃) | 262.29 | 0.1 | 26.2 mg |

| Sodium carbonate (Na₂CO₃) | 105.99 | 3.0 | 318 mg |

| 1,4-Dioxane | - | - | 10 mL |

| Water (degassed) | - | - | 2 mL |

Procedure:

-

To a dry round-bottom flask, add 2-bromo-3-methyl-6-nitropyridine (217 mg, 1.0 mmol), (3-(tert-butoxycarbonyl)phenyl)boronic acid (300 mg, 1.2 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and triphenylphosphine (26.2 mg, 0.1 mmol).

-

Add sodium carbonate (318 mg, 3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 3-(3-methyl-6-nitropyridin-2-yl)benzoate as a solid.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate synthesized in Step 1.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| tert-Butyl 3-(3-methyl-6-nitropyridin-2-yl)benzoate | 314.33 | 1.0 | 314 mg |

| Iron powder (Fe) | 55.84 | 5.0 | 279 mg |

| Ammonium chloride (NH₄Cl) | 53.49 | 5.0 | 267 mg |

| Ethanol | - | - | 15 mL |

| Water | - | - | 5 mL |

Procedure:

-

In a round-bottom flask, suspend tert-butyl 3-(3-methyl-6-nitropyridin-2-yl)benzoate (314 mg, 1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

-

Add iron powder (279 mg, 5.0 mmol) and ammonium chloride (267 mg, 5.0 mmol) to the suspension.

-

Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of celite.

-

Wash the celite pad with ethanol (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL) to the residue.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Reactant(s) | Product | Expected Yield (%) | Physical Appearance |

| 1 | 2-bromo-3-methyl-6-nitropyridine, (3-(tert-butoxycarbonyl)phenyl)boronic acid | tert-Butyl 3-(3-methyl-6-nitropyridin-2-yl)benzoate | 70-85 | Yellow solid |

| 2 | tert-Butyl 3-(3-methyl-6-nitropyridin-2-yl)benzoate, Iron, Ammonium Chloride | This compound | 85-95 | White to off-white solid |

Experimental Workflow Diagram

References

Application Notes and Protocols: tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate (CAS No. 1083057-14-0) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a 2-aryl-6-aminopyridine core, incorporates key reactive sites that are strategically utilized in multi-step synthetic routes.

The primary and most notable application of this intermediate is in the manufacturing of Lumacaftor (VX-809) .[3] Lumacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically targeting the F508del mutation, which is the most common cause of cystic fibrosis. The precise architecture of this compound makes it an ideal precursor for constructing the core of the Lumacaftor molecule.[3]

This document provides detailed application notes on its synthetic utility and representative experimental protocols for its synthesis and subsequent use.

Physicochemical and Technical Data

The key properties of the intermediate are summarized below. Proper handling and storage are essential for maintaining its integrity. It should be stored in a cool, dry, well-closed container, protected from moisture and strong light.[3]

| Property | Value | Reference |

| CAS Number | 1083057-14-0 | [2] |

| Molecular Formula | C₁₇H₂₀N₂O₂ | [4] |

| Molecular Weight | 284.35 g/mol | [4] |

| Appearance | White powder | [3] |

| Boiling Point | 439.7 ± 45.0 °C (Predicted) | [2] |

| Density | 1.12 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Practically insoluble in water (0.045 g/L at 25 °C).[3][5] Soluble in DMF and methanol.[5] | [3][5] |

| Synonyms | EOS-61004, Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester | [2][3] |

Application Notes: Synthetic Utility

The molecular structure of this compound contains two key functional groups that define its role in synthesis: the 6-amino group and the tert-butyl benzoate moiety.

-

6-Amino Group : This primary amine is a potent nucleophile and serves as the principal reactive handle for chain extension. In the synthesis of Lumacaftor, this group is acylated via an amide bond formation with a substituted cyclopropanecarboxylic acid.

-

tert-Butyl Ester : This group serves as a robust protecting group for the carboxylic acid. It is stable under a wide range of reaction conditions, including the basic or neutral conditions often used for amide coupling. This stability allows for selective reaction at the amino group without affecting the ester. The tert-butyl group can be efficiently removed (deprotected) in the final stages of a synthesis under acidic conditions to yield the free carboxylic acid.

The logical flow of using this intermediate in a synthetic pathway, such as for Lumacaftor, is visualized below.

Experimental Protocols

The following are representative protocols. Researchers should perform their own risk assessments and optimizations.

This protocol describes a common method for synthesizing 2-arylpyridines.

Reaction: tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate + 2-Chloro-6-amino-3-methylpyridine → this compound

Materials:

-

2-Chloro-6-amino-3-methylpyridine (1.0 eq)

-

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a dry Schlenk flask, add 2-chloro-6-amino-3-methylpyridine, tert-butyl 3-(boronate ester), Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

This protocol details the use of the intermediate in an amide bond formation reaction.

Reaction: this compound + 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid → Amide Product

Materials:

-

This compound (1.0 eq)

-

1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (1.05 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl Acetate

-

Saturated aqueous Lithium Chloride (LiCl) solution

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

-

Add a solution of this compound in DMF to the activated acid mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.

-

Once complete, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers thoroughly with saturated aqueous LiCl solution (to remove DMF) and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography to obtain the desired amide product.

References

- 1. m.molbase.com [m.molbase.com]

- 2. echemi.com [echemi.com]

- 3. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 1083057-14-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. echemi.com [echemi.com]

Application Notes: tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate in Cancer Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate is a synthetic organic compound featuring a substituted aminopyridine core linked to a benzoate group. While direct anticancer applications of this specific molecule are not extensively documented in peer-reviewed literature, the aminopyridine and benzoate structural motifs are present in numerous compounds investigated for their potential as cancer therapeutics. Compounds with these scaffolds have been shown to exhibit a range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

These application notes provide a representative overview of the potential applications and research methodologies for compounds with a similar chemical structure in the field of cancer research. The experimental protocols and data presented are based on established methods for evaluating the anticancer properties of small molecules.

Putative Mechanism of Action

Based on the activities of structurally related aminopyridine and benzoate derivatives, this compound could potentially exert its anticancer effects through various mechanisms. One of the most common mechanisms for such compounds is the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and externalization of phosphatidylserine on the cell surface.

Another potential mechanism is the disruption of the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M phase). This prevents cancer cells from proliferating and can ultimately lead to cell death.

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a representative aminopyridine benzoate compound.

Caption: Hypothetical apoptotic pathway induced by the compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Cancer cells treated with the compound

-

Flow cytometer

Procedure:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with the compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

The following tables present hypothetical data for the anticancer effects of a representative aminopyridine benzoate compound.

Table 1: IC50 Values of the Compound on Various Cancer Cell Lines after 48h Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 15.2 ± 1.8 |

| MCF-7 | Breast Cancer | 22.5 ± 2.5 |

| A549 | Lung Cancer | 18.9 ± 2.1 |

| HCT116 | Colon Cancer | 12.7 ± 1.5 |

Table 2: Apoptosis Induction in HCT116 Cells after 24h Treatment with the Compound at 15 µM

| Cell Population | Control (%) | Treated (%) |

| Viable (Annexin V-/PI-) | 95.1 ± 2.3 | 45.3 ± 3.1 |

| Early Apoptotic (Annexin V+/PI-) | 2.5 ± 0.5 | 35.8 ± 2.8 |

| Late Apoptotic/Necrotic (Annexin V+/PI+) | 1.8 ± 0.4 | 15.4 ± 1.9 |

| Necrotic (Annexin V-/PI+) | 0.6 ± 0.2 | 3.5 ± 0.7 |

Table 3: Cell Cycle Distribution in HCT116 Cells after 24h Treatment with the Compound at 15 µM

| Cell Cycle Phase | Control (%) | Treated (%) |

| G0/G1 | 55.4 ± 3.2 | 25.1 ± 2.5 |

| S | 28.1 ± 2.1 | 15.8 ± 1.9 |

| G2/M | 16.5 ± 1.8 | 59.1 ± 4.2 |

Disclaimer: The information provided in these application notes is intended for research purposes only. The experimental protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. The presented data is hypothetical and serves as an example of the expected results from such studies.

Application Notes and Protocols for tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate in Anti-Inflammatory Studies

Disclaimer: Publicly available scientific literature and patent databases do not contain information regarding the anti-inflammatory properties of tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate. The following application notes and protocols are hypothetical and constructed based on standard methodologies for evaluating novel anti-inflammatory compounds. This document is intended to serve as a general template and is not based on experimental data for the specified compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, dysregulation of inflammatory pathways can lead to chronic diseases. The search for novel anti-inflammatory agents is a significant area of pharmaceutical research. This compound is a synthetic compound with a chemical structure that suggests potential biological activity. These notes provide a hypothetical framework for investigating its anti-inflammatory effects.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C17H20N2O2[1][2][3][4] |

| Molecular Weight | 284.35 g/mol [3] |

| CAS Number | 1083057-14-0[1][3][4][5] |

| Appearance | Predicted to be a solid |

| Solubility | Practically insoluble in water (0.045 g/L at 25°C).[2][4][5] Soluble in methanol and N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform.[2] |

Hypothetical Mechanism of Action

Based on the structural motifs present in this compound, particularly the aminopyridine core, it is hypothesized that the compound may exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. A potential mechanism could involve the inhibition of pro-inflammatory cytokine production by targeting intracellular signaling cascades such as the NF-κB and MAPK pathways.

Experimental Protocols

The following are detailed, hypothetical protocols for assessing the anti-inflammatory activity of this compound.

In Vitro Anti-Inflammatory Activity

3.1.1. Cell Culture and Treatment

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (1 µg/mL) to the wells.

-

Incubate the plates for 24 hours.

3.1.2. Measurement of Nitric Oxide (NO) Production

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

3.1.3. Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6)

-

Collect the cell culture supernatant as described above.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

In Vivo Anti-Inflammatory Activity

3.2.1. Carrageenan-Induced Paw Edema in Rats

-

Use male Wistar rats (180-220 g).

-

Administer this compound orally at different doses (e.g., 10, 25, 50 mg/kg). Administer a vehicle control (e.g., 0.5% carboxymethylcellulose) and a positive control (e.g., indomethacin, 10 mg/kg).

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group.

Hypothetical Data Presentation

The following tables represent how data from the proposed experiments could be presented.

Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (% of Control) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | - | 100 ± 8.5 | 25.3 ± 3.1 | 15.8 ± 2.2 |

| LPS (1 µg/mL) | - | 450 ± 25.2 | 1250.6 ± 98.7 | 850.4 ± 76.5 |

| Compound + LPS | 1 | 420 ± 22.1 | 1180.2 ± 85.3 | 810.1 ± 65.9 |

| Compound + LPS | 5 | 350 ± 18.9 | 950.8 ± 70.1 | 650.7 ± 55.4 |

| Compound + LPS | 10 | 280 ± 15.4 | 720.5 ± 62.8 | 480.3 ± 42.1 |

| Compound + LPS | 25 | 190 ± 12.3 | 450.1 ± 38.6 | 310.9 ± 30.8 |

| Compound + LPS | 50 | 120 ± 9.8 | 280.7 ± 25.4 | 190.2 ± 21.3 |

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0.85 ± 0.07 | - |

| Compound | 10 | 0.68 ± 0.05 | 20.0 |

| Compound | 25 | 0.45 ± 0.04 | 47.1 |

| Compound | 50 | 0.28 ± 0.03 | 67.1 |

| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |

Conclusion

While there is currently no direct evidence of the anti-inflammatory activity of this compound, the hypothetical framework presented here provides a comprehensive approach to its evaluation. The proposed in vitro and in vivo studies would be essential to determine if this compound has potential as a novel anti-inflammatory agent. Further studies would also be required to elucidate its precise mechanism of action and to assess its safety profile. Researchers interested in this compound should perform these or similar experiments to generate the necessary data.

References

- 1. This compound|1083057-14-0 - MOLBASE Encyclopedia [m.molbase.com]

- 2. echemi.com [echemi.com]

- 3. 1083057-14-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. echemi.com [echemi.com]

- 5. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Application Notes and Protocols for High-Throughput Screening with a Lumacaftor Precursor

Topic: High-Throughput Screening with tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key chemical intermediate in the synthesis of Lumacaftor (VX-809).[1] Lumacaftor is a groundbreaking therapeutic agent used in the treatment of cystic fibrosis (CF) for patients with the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[2][3][4] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in a dysfunctional chloride ion channel.[3][5] Lumacaftor acts as a "corrector," a type of small molecule that aids in the proper folding of the F508del-CFTR protein, thereby increasing its density at the cell surface.[2][3][5]

These application notes detail the high-throughput screening (HTS) methodologies used to identify and characterize CFTR correctors like Lumacaftor. While this compound itself is not the active pharmacological agent, understanding the screening cascades that led to the discovery and development of its derivative, Lumacaftor, is crucial for researchers in the field of CF drug discovery.

Mechanism of Action of Lumacaftor (VX-809)

The primary defect in individuals with the F508del-CFTR mutation is the misfolding and subsequent premature degradation of the CFTR protein.[3][5] This prevents the protein from reaching the cell membrane to function as a chloride channel. Lumacaftor addresses this by acting as a chaperone during protein folding, which enhances the conformational stability of the F508del-CFTR protein.[2][3][5] This correction of the folding defect allows for increased processing and trafficking of the mature protein to the cell surface.[1][5] By increasing the number of functional CFTR channels at the cell surface, Lumacaftor helps to restore chloride ion transport.[6]

Lumacaftor is often used in combination with a "potentiator" like Ivacaftor, which increases the channel open probability of the CFTR protein that has reached the cell surface.[3] This dual approach of correction and potentiation provides a synergistic therapeutic effect.[3]

High-Throughput Screening for CFTR Correctors

The discovery of CFTR correctors like Lumacaftor was enabled by the development of robust high-throughput screening assays.[7][8][9] A widely used method is the halide-sensitive Yellow Fluorescent Protein (YFP) assay.[8] This cell-based assay provides a functional measure of CFTR-mediated halide transport.

Principle of the YFP-Based HTS Assay

Cells engineered to co-express the F508del-CFTR protein and a halide-sensitive YFP (e.g., YFP-H148Q) are used.[10] The fluorescence of this specific YFP variant is quenched by the presence of iodide ions. The assay measures the rate of iodide influx into the cells through functional CFTR channels present on the cell surface. A higher rate of fluorescence quenching indicates a greater number of active CFTR channels.

In a typical HTS setup for identifying CFTR correctors, cells are pre-incubated with test compounds. Compounds that successfully correct the F508del-CFTR misfolding will lead to an increased density of CFTR channels at the cell membrane. Subsequent stimulation of these channels (e.g., with forskolin) and the introduction of an iodide gradient will result in a rapid quenching of YFP fluorescence, which is detected by a plate reader.[7]

References

- 1. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lumacaftor - Wikipedia [en.wikipedia.org]

- 3. Lumacaftor/ivacaftor - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. JCI - Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening [jci.org]

- 8. High-throughput screening of libraries of compounds to identify CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds, including Lumacaftor.[1][2] The protocols outlined below are designed to offer robust and reproducible methods for achieving high purity of the target compound, suitable for downstream applications in drug development and manufacturing.

Introduction

This compound (CAS No: 1083057-14-0) is a substituted 2-arylpyridine.[3] Its purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the final product meets stringent regulatory standards. The purification of this intermediate often involves the removal of unreacted starting materials, by-products, and other process-related impurities. The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide details two common and effective purification techniques: Flash Column Chromatography and Recrystallization.

Purification Techniques

Two primary methods have been identified as suitable for the purification of this compound: flash column chromatography for high-purity small-scale applications and recrystallization for larger-scale and industrial processing.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from complex mixtures.[4] It utilizes a stationary phase, typically silica gel, and a mobile phase, a solvent system of appropriate polarity, to separate components based on their differential adsorption to the stationary phase.[5][6] For 2-arylpyridine derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[7][8]

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

-

Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles. A layer of sand at the top and bottom of the silica gel can protect the stationary phase.[5]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica to the top of the column.

-

Elution: Begin elution with the non-polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexane) to elute the compounds from the column.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).

-

Isolation: Combine the pure fractions containing the target compound and evaporate the solvent under reduced pressure to obtain the purified product.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. A patent for separating aminopyridine isomers highlights the effectiveness of crystallization for achieving high purity (up to 99%).[9] The selection of an appropriate solvent is crucial; the compound of interest should be sparingly soluble at room temperature and highly soluble at an elevated temperature.[10]

Experimental Protocol:

-

Solvent Selection: Based on solubility data for similar compounds like 2-aminopyridine, suitable solvents for screening include methanol, ethanol, isopropanol, acetonitrile, and ethyl acetate.[10] The target compound is practically insoluble in water.[11]

-

Dissolution: Place the crude solid in a flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

The following table summarizes the expected outcomes of the described purification techniques. The values presented are representative and may vary based on the initial purity of the crude material and specific experimental conditions.

| Parameter | Flash Column Chromatography | Recrystallization |

| Stationary Phase | Silica Gel | Not Applicable |

| Mobile Phase/Solvent | Hexane:Ethyl Acetate Gradient | Methanol or Ethanol |

| Typical Purity | > 99% (by HPLC) | > 99% (by HPLC) |

| Expected Yield | 70-90% | 80-95% |

| Scale | Milligrams to Grams | Grams to Kilograms |

| Throughput | Low to Medium | High |

| Primary Application | High-purity for research | Process scale-up |

Conclusion

The purification of this compound can be effectively achieved using either flash column chromatography or recrystallization. Column chromatography is well-suited for obtaining high-purity material on a smaller scale, while recrystallization is a more economical and scalable method for larger quantities. The choice of method should be guided by the specific requirements of the research or development stage. The protocols provided herein offer a solid foundation for optimizing the purification of this important pharmaceutical intermediate.

References

- 1. US10844048B2 - Process and crystalline forms of lumacaftor - Google Patents [patents.google.com]

- 2. 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound|1083057-14-0 - MOLBASE Encyclopedia [m.molbase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. columbia.edu [columbia.edu]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. echemi.com [echemi.com]

Application Notes and Protocols: Derivatization of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, a key intermediate in the synthesis of pharmaceutically active compounds. The primary focus is on the functionalization of the 6-amino group through acylation and sulfonylation reactions, yielding amide and sulfonamide derivatives, respectively. Such derivatives are of significant interest in drug discovery, particularly in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Introduction

This compound is a versatile bifunctional molecule featuring a nucleophilic aromatic amine and a protected carboxylic acid. This substitution pattern makes it a valuable scaffold for combinatorial chemistry and the synthesis of targeted molecular libraries. The derivatization of the amino group is a critical step in the synthesis of potent therapeutic agents, including Lumacaftor (VX-809), a CFTR corrector used in the treatment of cystic fibrosis.[1] These notes offer standardized procedures for common derivatization reactions, enabling researchers to efficiently synthesize and evaluate novel compounds.

Data Presentation: Representative Derivatization Reactions

The following table summarizes the expected outcomes for the acylation and sulfonylation of this compound with representative reagents. Please note that yields are estimates based on reactions with analogous compounds and may vary depending on the specific substrate and reaction conditions.

| Reagent | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Method |

| Acetyl Chloride | tert-Butyl 3-(6-acetamido-3-methylpyridin-2-yl)benzoate | C₁₉H₂₂N₂O₃ | 342.40 | 85-95 | HPLC, ¹H NMR, MS |

| Benzoyl Chloride | tert-Butyl 3-(6-benzamido-3-methylpyridin-2-yl)benzoate | C₂₄H₂₄N₂O₃ | 404.47 | 80-90 | HPLC, ¹H NMR, MS |

| Benzenesulfonyl Chloride | tert-Butyl 3-(6-(phenylsulfonamido)-3-methylpyridin-2-yl)benzoate | C₂₃H₂₄N₂O₄S | 440.52 | 75-85 | HPLC, ¹H NMR, MS |

| Methanesulfonyl Chloride | tert-Butyl 3-(6-(methylsulfonamido)-3-methylpyridin-2-yl)benzoate | C₁₈H₂₂N₂O₄S | 378.45 | 80-90 | HPLC, ¹H NMR, MS |

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the 6-amino group of this compound using an acyl chloride in the presence of a base.

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Anhydrous Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Slowly add the base (anhydrous pyridine or triethylamine, 1.2 equivalents) to the cooled solution.

-

Add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.

Protocol 2: General Procedure for N-Sulfonylation

This protocol outlines a general method for the sulfonylation of the 6-amino group of this compound using a sulfonyl chloride.

Materials:

-

This compound

-

Sulfonyl chloride (e.g., Benzenesulfonyl chloride, Methanesulfonyl chloride)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-